Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C7H10BrN3O2 and a molecular weight of approximately 248.08 g/mol. The compound features a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the bromine atom at the 4-position of the pyrazole ring and the amino group at the 3-position contributes to its unique chemical properties and potential biological activities .
The chemical reactivity of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester group (methyl ester) can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid. Additionally, the bromine atom can be substituted in nucleophilic aromatic substitution reactions, making this compound versatile for further synthetic modifications .
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate has shown potential in pharmacological studies targeting tuberculosis and other infectious diseases due to its structural similarity to known antitubercular agents . The presence of the amino group may enhance its interaction with biological targets.
The synthesis of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate typically involves several steps:
Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate has potential applications in medicinal chemistry, particularly in drug development targeting infectious diseases such as tuberculosis. Its unique structure may also allow for further modifications to enhance its pharmacological properties or reduce toxicity. Additionally, it could serve as an intermediate in synthesizing more complex pyrazole derivatives for various therapeutic applications .
Studies on interactions involving methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate suggest that it may interact with specific enzymes or receptors relevant to disease pathways. For instance, its structural features may allow it to bind effectively to targets involved in bacterial metabolism or replication processes. Further research is needed to elucidate these interactions and their implications for therapeutic efficacy .
Several compounds share structural similarities with methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate, which can highlight its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | C7H11N3O2 | Lacks bromine; simpler structure |
| Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate | C8H11BrN2O2 | Contains a methyl group instead of an amino group |
| Methyl 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate | C8H11BrN2O2 | Different position for amino group |
Methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is distinctive due to its specific bromination pattern and amino functionality, which may impart unique biological activities compared to its analogs .
The synthesis of pyrazole cores represents a fundamental step in constructing methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate and related compounds [1] [2]. Cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems constitute the most established approach for pyrazole ring formation [3] [4]. These reactions proceed through nucleophilic attack of hydrazine nitrogen atoms on electrophilic carbon centers, followed by intramolecular cyclization and elimination of water molecules [5] [6].
The classical approach involves the reaction of hydrazine with 1,3-diketones under mild conditions [3] [7]. Research has demonstrated that these reactions can be conducted at room temperature using ethylene glycol as solvent, achieving yields ranging from 70 to 95 percent [3]. The mechanism proceeds through initial nucleophilic addition of the hydrazine nitrogen to one carbonyl group, followed by intramolecular attack on the second carbonyl to form the five-membered pyrazole ring [5] [4].
A significant advancement in pyrazole synthesis involves tert-butoxide-assisted carbon-carbon coupling reactions [8] [9]. This methodology enables direct synthesis of pyrazoles from esters through sequential reactions comprising tert-butoxide-assisted coupling to yield β-ketonitrile or α,β-alkynone intermediates, followed by condensation with hydrazine addition [8]. The method allows precise control of regioselectivity and substitution patterns at nitrogen-1, carbon-3, carbon-4, and carbon-5 positions [8] [9]. Reaction temperatures between 60 and 80 degrees Celsius in toluene or tetrahydrofuran solvents with potassium carbonate catalysis yield products in 60 to 99 percent efficiency [8] [3].
Continuous flow assembly-line synthesis represents another innovative approach for highly substituted pyrazoles [10]. This methodology utilizes tert-butyl nitrite and difluoroethylamine in dichloromethane at 150 degrees Celsius [10]. The process enables safe generation and immediate consumption of reactive diazoalkane intermediates, achieving yields of 59 to 72 percent for various substituted pyrazoles [10]. The method demonstrates particular utility for synthesizing pyrazole cores found in agricultural compounds [10].
Microwave-assisted synthesis under solvent-free conditions has emerged as an efficient alternative [11] [12]. These reactions proceed at temperatures between 80 and 120 degrees Celsius without requiring additional solvents, achieving yields of 78 to 98 percent [12]. The microwave irradiation provides uniform heating and reduces reaction times significantly compared to conventional thermal methods [11]. Scandium triflate catalysis under solvent-free conditions at room temperature represents another effective approach, yielding pyrazole products in 85 to 95 percent efficiency [7].
Table 1: Cyclocondensation Reaction Conditions for Pyrazole Core Assembly
| Reaction Type | Temperature (°C) | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazine + 1,3-Diketones | Room temperature | Ethylene glycol | None | 70-95 | [3] |
| Tert-butoxide-assisted coupling | 60-80 | Toluene/THF | Potassium carbonate | 60-99 | [8] |
| Continuous flow assembly | 150 | Dichloromethane | tert-Butyl nitrite | 59-72 | [10] |
| Microwave-assisted synthesis | 80-120 | Solvent-free | None (MW) | 78-98 | [12] |
| Scandium triflate catalyzed | Room temperature | Solvent-free | Scandium triflate | 85-95 | [7] |
The introduction of propanoate side-chains in pyrazole-based esters requires careful selection of esterification methodologies to achieve optimal yields and selectivity [13] [14] [15]. Fischer esterification represents the most widely employed approach for forming ester bonds between carboxylic acids and alcohols [14]. This acid-catalyzed reaction proceeds through protonation of the carbonyl oxygen, nucleophilic attack by alcohol, and elimination of water to form the ester linkage [14]. Typical conditions involve temperatures between 65 and 80 degrees Celsius using sulfuric acid or toluenesulfonic acid catalysts in alcohol excess, achieving yields of 80 to 95 percent [14].
Steglich esterification provides an alternative approach for ester formation under mild conditions [15]. This method utilizes carbodiimide coupling reagents such as dicyclohexylcarbodiimide with 4-dimethylaminopyridine catalysis [15]. The reaction proceeds at room temperature in dichloromethane or dimethylformamide solvents, yielding products in 70 to 90 percent efficiency [15]. However, sustainability concerns regarding hazardous reagents and solvents have prompted development of greener alternatives [15].
Optimization studies on propanoic acid esterification have revealed significant effects of catalyst concentration, alcohol structure, and reaction temperature [13] [16]. The maximum yield of n-propyl propanoate reached 96.9 percent using a molar ratio of propanoic acid to 1-propanol to catalyst of 1:10:0.20 at 65 degrees Celsius for 210 minutes [13] [16]. The descending order of alcohol reactivity was determined as 1-butanol > 1-propanol > ethanol > 2-propanol [13] [16]. Temperature increases from 35 to 65 degrees Celsius significantly enhanced both reaction rate and final yield [13].
Mukaiyama reagent-based esterification has emerged as a sustainable alternative to traditional carbodiimide methods [15]. This approach employs 2,6-lutidine as base and dimethyl carbonate as solvent, operating at temperatures between 20 and 60 degrees Celsius [15]. The methodology achieves yields of 83 to 94 percent while avoiding hazardous dichloromethane and dicyclohexylcarbodiimide reagents [15]. The process can be conducted at room temperature over 24 hours or at 60 degrees Celsius for 8 hours [15].
Solid acid catalysts provide another environmentally benign approach for ester synthesis [17]. These heterogeneous catalysts operate at temperatures between 70 and 120 degrees Celsius without requiring solvents, achieving greater than 85 percent conversion of free fatty acids to alkyl esters [17]. The methodology offers advantages including catalyst recovery and reuse, reduced waste generation, and simplified product purification [17].
Table 2: Esterification Reaction Conditions for Propanoate Side-Chain Introduction
| Method | Temperature (°C) | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | 65-80 | H2SO4/TsOH | Alcohol excess | 80-95 | [14] |
| Steglich Esterification | Room temperature | DCC/DMAP | DCM/DMF | 70-90 | [15] |
| Acid-Catalyzed with H2SO4 | 65 | H2SO4 (0.20 eq) | 1-Propanol | 96.9 | [13] [16] |
| Mukaiyama Reagent | 20-60 | Mukaiyama reagent | Dimethyl carbonate | 83-94 | [15] |
| Solid Acid Catalyst | 70-120 | Solid acid | None | >85 | [17] |
The selective introduction of bromine and amino functional groups onto pyrazole rings requires specialized methodologies that maintain regioselectivity and avoid over-functionalization [18] [19] [20]. Direct carbon-hydrogen halogenation using N-halogenosuccinimides represents the most efficient approach for bromination of pyrazole derivatives [20]. The reaction of 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide in dimethyl sulfoxide at room temperature provides 4-halogenated pyrazoles in moderate to excellent yields ranging from 53 to 91 percent [20].
The mechanism of N-bromosuccinimide bromination involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack at the electron-deficient carbon-4 position [20]. Dimethyl sulfoxide serves dual roles as both catalyst and solvent, facilitating the halogenation process through coordination with the brominating reagent [20]. This metal-free protocol demonstrates broad substrate scope and enables gram-scale synthesis under simple and mild reaction conditions [20].
Microwave-assisted bromination provides rapid and efficient functionalization under solvent-free conditions [18]. The use of elemental bromine under microwave irradiation at temperatures between 80 and 120 degrees Celsius achieves brominated pyrazoles in yields of 70 to 85 percent [18]. The microwave heating ensures uniform temperature distribution and reduces reaction times compared to conventional thermal methods [18].
An innovative one-pot approach combining oxidative aromatization and bromination utilizes hydrogen bromide-hydrogen peroxide systems [21]. This methodology converts pyrazolidin-3-ones directly to 4-bromopyrazol-3-ols under mild aqueous conditions [21]. The process proceeds through radical intermediates, with yields ranging from 65 to 85 percent for various substituted substrates [21]. The reaction mechanism involves initial bromination followed by oxidative aromatization to form the final brominated pyrazole products [21].
Electrocatalytic three-component synthesis represents another approach for bromopyrazole formation [22]. This method combines acetylacetone, hydrazine, and diethyl bromomalonate under electrochemical conditions in aqueous media [22]. The reaction proceeds through initial pyrazole formation followed by electrocatalytic bromination, achieving yields of 60 to 80 percent [22].
Direct amination of pyrazole derivatives can be accomplished through enantioselective protocols using azodicarboxylate reagents [19]. Organocatalytic amination mediated by quinine-derived thioureas containing oxindole scaffolds proceeds at room temperature [19]. This methodology furnishes 4-amino-5-pyrazolones in high yields with excellent enantioselectivities up to 97:3 enantiomeric ratio [19]. The reaction demonstrates broad substrate scope and can be conducted using both homogeneous and polymer-supported catalysts [19].
Table 3: Bromination and Amination Functionalization Conditions
| Functionalization | Reagent | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination with NBS | N-Bromosuccinimide | Room temperature | DMSO | 53-91 | [20] |
| Microwave Bromination | Br2/MW | 80-120 | Solvent-free | 70-85 | [18] |
| HBr-H2O2 System | HBr + H2O2 | Mild conditions | Aqueous | 65-85 | [21] |
| Electrocatalytic Bromination | Diethyl bromomalonate | Room temperature | Aqueous | 60-80 | [22] |
| Direct Amination | Azodicarboxylate | Room temperature | DCM | 85-97 | [19] |
The optimization of reaction conditions for synthesizing methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate requires systematic evaluation of solvent effects, catalyst selection, and temperature parameters [23] [24] [25]. Solvent choice significantly influences reaction rates, selectivity, and product yields in heterocyclic synthesis [23] [26]. Ethanol demonstrates excellent performance as a green solvent for pyrazole synthesis, operating effectively at temperatures between 20 and 80 degrees Celsius with typical yields of 70 to 85 percent [23] [24].
Dimethyl sulfoxide provides advantages for reactions requiring higher temperatures, functioning effectively in the range of 20 to 120 degrees Celsius with yields of 60 to 90 percent [20] [24]. However, the high boiling point of dimethyl sulfoxide complicates product isolation and solvent recovery [24]. Toluene serves as an inert solvent for reactions sensitive to nucleophilic attack, operating at temperatures between 60 and 110 degrees Celsius with yields of 65 to 80 percent [3] [24].
Water emerges as an environmentally benign medium for multicomponent reactions, particularly when combined with surfactant catalysts [27]. Aqueous conditions at temperatures between 90 and 100 degrees Celsius achieve yields of 75 to 90 percent for various pyrazole derivatives [27]. The use of cetyltrimethylammonium bromide as catalyst in aqueous media demonstrates particular effectiveness for one-pot multicomponent synthesis [27].
Ionic liquids represent advanced solvent systems offering unique advantages for heterocyclic synthesis [24] [28]. The ionic liquid N-methylpyridinium tosylate demonstrates exceptional catalytic activity for pyrazole formation under solvent-free conditions [28]. These systems operate efficiently at temperatures between 20 and 95 degrees Celsius, achieving yields of 85 to 95 percent [24] [28]. The high thermal stability and negligible vapor pressure of ionic liquids enable precise temperature control and facilitate catalyst recovery [28].
Dimethyl carbonate has gained recognition as a sustainable alternative to traditional organic solvents [15]. This green solvent operates effectively at temperatures between 20 and 60 degrees Celsius, achieving yields of 80 to 94 percent in esterification reactions [15]. The biodegradable nature and low toxicity of dimethyl carbonate align with green chemistry principles [15].
Temperature optimization studies reveal complex relationships between reaction conditions and product formation [24] [25]. For temperature-controlled divergent synthesis, reactions conducted at room temperature favor tosylated pyrazole products, while elevated temperatures at 95 degrees Celsius promote formation of deprotected pyrazoles [24]. Bayesian optimization approaches have identified optimal conditions that differ significantly from traditional one-variable-at-a-time methodologies [25].
Catalyst selection plays a crucial role in determining reaction efficiency and selectivity [7] [12]. Scandium triflate demonstrates exceptional activity for pyrazole synthesis under solvent-free conditions at room temperature [7]. Lewis acid catalysts such as copper triflate enable aerobic oxidative cyclization with yields dependent on solvent choice [23]. Organocatalysts including tertiary amines and phosphines provide mild conditions for cycloaddition reactions [29].
Table 4: Solvent Effects on Reaction Optimization
| Solvent | Temperature Range (°C) | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ethanol | 20-80 | 70-85 | Green, recyclable | Limited temperature range |
| DMSO | 20-120 | 60-90 | High boiling point | Difficult removal |
| Toluene | 60-110 | 65-80 | Inert atmosphere | Requires inert conditions |
| Water | 90-100 | 75-90 | Environmentally benign | Limited substrate scope |
| Ionic Liquids | 20-95 | 85-95 | High efficiency | Cost |
| Dimethyl Carbonate | 20-60 | 80-94 | Sustainable alternative | Limited availability |
| Solvent Class | Expected Solubility | Solubility Factors |
|---|---|---|
| Water | Moderate (due to amino group) | Hydrogen bonding with amino group |
| Methanol | High (polar protic) | Hydrogen bonding, dipole interactions |
| Ethanol | High (polar protic) | Hydrogen bonding, dipole interactions |
| Acetone | High (polar aprotic) | Dipole-dipole interactions |
| Dichloromethane | High (polar aprotic) | Dipole-dipole interactions |
| Ethyl Acetate | Moderate to High | Ester group compatibility |
| Hexane | Low (non-polar) | Limited polar interactions |
| Diethyl Ether | Low to Moderate | Weak dipole interactions |
| DMSO | High (polar aprotic) | Strong dipole interactions |
| Chloroform | High (polar aprotic) | Good solvation of pyrazole ring |
The thermal stability of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is characterized by the inherent stability of the pyrazole ring system combined with the thermal lability of specific functional groups [10] [11]. Pyrazole rings exhibit remarkable thermal stability, with decomposition activation energies typically around 298 kilojoules per mole [12]. This high thermal stability stems from the aromatic character of the five-membered ring and the stabilizing effect of the adjacent nitrogen atoms [13].
The compound's thermal decomposition behavior follows a characteristic pattern observed in substituted pyrazoles. The most probable initial decomposition pathway involves nitrogen elimination from the pyrazole ring, as demonstrated in theoretical studies of similar pyrazole derivatives [10]. The presence of the amino group at the C3 position may influence the decomposition mechanism by providing additional stabilization through electron donation to the aromatic system [3] [14].
The bromine substituent at the C4 position significantly affects thermal stability. Halogenated pyrazoles generally exhibit enhanced thermal stability compared to their non-halogenated counterparts due to the electron-withdrawing effect of the bromine atom, which stabilizes the aromatic system [11] [13]. The estimated decomposition temperature range for the compound is 200-300°C, consistent with other brominated pyrazole derivatives [15] [13].
The methyl ester group represents the most thermally labile portion of the molecule. Ester hydrolysis can occur under thermal conditions, particularly in the presence of moisture, leading to the formation of the corresponding carboxylic acid [7] [8]. The thermal stability of the ester linkage is enhanced by the electron-withdrawing effect of the pyrazole ring, which reduces the nucleophilicity of the ester oxygen [7].
Phase transition analysis reveals that the compound likely undergoes solid-state transformations before decomposition. The presence of hydrogen bonding networks involving the amino group and pyrazole nitrogen atoms creates specific crystal packing arrangements that influence melting behavior [16] [17]. The asymmetric center in the propanoate chain may contribute to polymorphic behavior, potentially leading to multiple crystalline forms with different thermal properties [2].
Table 2: Thermal Stability Parameters
| Property | Value/Range |
|---|---|
| Pyrazole Ring Stability | High (activation energy ~298 kJ/mol) |
| Thermal Decomposition Temperature (°C) | 200-300 (estimated) |
| Thermal Stability Ranking | Moderate to High |
| Phase Transition Temperature | Not determined |
| Decomposition Mechanism | N₂ elimination from pyrazole ring |
The acid-base properties of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate are governed by the amphoteric nature of the pyrazole ring system and the additional basic character of the amino substituent [3] [14]. The compound exhibits complex acid-base behavior due to the presence of multiple ionizable groups with distinct pKa values [18] [19].
The pyrazole ring contains two nitrogen atoms with different electronic environments and consequently different acid-base properties. The pyrrole-like nitrogen (N-H) exhibits acidic character with a pKa of approximately 14.2, while the pyridine-like nitrogen demonstrates basic properties with a pKa of approximately 2.5 [18] [19]. This dual nature enables the pyrazole ring to act as both a proton donor and acceptor, depending on the solution pH [3] [14].
The amino group at the C3 position provides additional basicity to the system. Aromatic amines typically exhibit pKa values in the range of 4-6, with the exact value dependent on the electronic effects of neighboring substituents [18] [20]. The electron-withdrawing effect of the bromine atom at C4 and the pyrazole ring system reduces the basicity of the amino group compared to aliphatic amines [3] [14].
The ester functional group influences the overall acid-base behavior through its electron-withdrawing properties. The ester carbonyl group reduces the electron density on the pyrazole ring, thereby affecting the pKa values of both the pyrazole nitrogen atoms and the amino group [7] [8]. Under alkaline conditions, the ester group undergoes hydrolysis to form the corresponding carboxylate salt, introducing additional acid-base equilibria [7] [8].
The compound's amphoteric behavior is particularly evident in aqueous solutions. At low pH values, protonation occurs preferentially at the amino group and the pyridine-like nitrogen, resulting in a cationic species [14] [20]. At high pH values, deprotonation of the pyrrole-like nitrogen produces an anionic species [14]. The isoelectric point represents the pH at which the compound exists predominantly in its zwitterionic form [14].
The electron-withdrawing effect of the bromine substituent modulates the acid-base properties by reducing the electron density on the pyrazole ring [3] [14]. This effect stabilizes the protonated forms and makes the compound more acidic overall [14]. The presence of the ester group further enhances this effect through resonance and inductive interactions [7].
Table 3: Acid-Base Properties
| Property | Value/Range |
|---|---|
| Amino Group pKa | ~4-6 (typical for aromatic amines) |
| Pyrazole NH pKa | 14.2 (pyrazole NH) |
| Pyrazole N pKa | 2.5 (pyrazole N) |
| Ester Group Hydrolysis pH | pH 7-9 (typical ester hydrolysis) |
| Acid-Base Behavior | Amphoteric (both acidic and basic) |
| Isoelectric Point | pH 6-8 (estimated) |
The hydrogen bonding capacity of methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate is characterized by the presence of one hydrogen bond donor and three hydrogen bond acceptors [2] [21]. The amino group serves as the primary hydrogen bond donor, capable of forming strong N-H···N and N-H···O interactions [21] [22]. The pyrazole nitrogen atoms and ester carbonyl oxygen function as hydrogen bond acceptors, enabling the formation of extensive intermolecular networks [21] [16].
The pyrazole ring system demonstrates exceptional capacity for supramolecular organization through resonance-assisted hydrogen bonding. The N-H···N interactions between pyrazole units are particularly significant, with typical donor-acceptor distances ranging from 2.67 to 2.82 Ångströms [21] [22]. These interactions are strengthened by the resonance stabilization through the iminoenamine fragment within the pyrazole ring [21].
The amino group at the C3 position significantly enhances the hydrogen bonding network formation. The primary amine can participate in both symmetric and asymmetric hydrogen bonding arrangements, leading to diverse supramolecular architectures [16] [20]. The electron-donating effect of the amino group increases the electron density on the pyrazole ring, thereby strengthening the hydrogen bonding interactions [3] [14].
Intermolecular interactions extend beyond conventional hydrogen bonding to include weaker but significant contacts. C-H···O interactions between the methyl ester group and neighboring molecules contribute to crystal packing stability [16] [17]. The bromine substituent can participate in halogen bonding interactions, providing additional stabilization to supramolecular assemblies [13].
The compound exhibits potential for π-π stacking interactions, although these are typically weaker than hydrogen bonding [23] [17]. The planar pyrazole ring system can engage in face-to-face or edge-to-face π-π interactions, with typical centroid-to-centroid distances of 3.5-4.0 Ångströms [23]. The presence of the amino group and bromine substituent may influence the stacking geometry and strength [23].
Supramolecular organization in the solid state is governed by the interplay of multiple weak interactions. The combination of N-H···N hydrogen bonds, C-H···O contacts, and potential π-π stacking creates three-dimensional network structures [16] [17]. The asymmetric center in the propanoate chain introduces chirality that can influence the supramolecular organization and lead to homochiral or heterochiral assemblies [2].
The hydrogen bonding capacity is pH-dependent due to the amphoteric nature of the compound. At different pH values, the protonation state of the amino group and pyrazole nitrogen atoms changes, thereby modifying the hydrogen bonding patterns [14] [20]. This pH-dependent behavior has implications for the compound's behavior in biological systems and its potential for drug delivery applications [20].
Table 4: Hydrogen Bonding and Supramolecular Interactions
| Property | Value/Description |
|---|---|
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 3 (N atoms + ester oxygen) |
| Typical N-H···N Distance | 2.67-2.82 Å |
| Supramolecular Interactions | N-H···N, C-H···O, π-π stacking |
| Hydrogen Bond Strength | Moderate to Strong |
| Crystal Packing | Three-dimensional network |
| Chirality Effect | Influences supramolecular organization |
Table 5: Comprehensive Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀BrN₃O₂ |
| Molecular Weight (g/mol) | 248.08 |
| IUPAC Name | methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate |
| CAS Number | 1248011-74-6 |
| LogP | 1.13 |
| H-bond Acceptors | 3 |
| H-bond Donors | 1 |
| Fsp3 | 0.43 |
| Asymmetric Atoms | 1 |
| InChI Key | KYQZPOZXURSZMG-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C)n1cc(Br)c(N)n1 |